o-Acetotoluidide

Catalog No.
S598121
CAS No.
120-66-1
M.F
C9H11NO
M. Wt
149.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-Acetotoluidide

CAS Number

120-66-1

Product Name

o-Acetotoluidide

IUPAC Name

N-(2-methylphenyl)acetamide

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C9H11NO/c1-7-5-3-4-6-9(7)10-8(2)11/h3-6H,1-2H3,(H,10,11)

InChI Key

BPEXTIMJLDWDTL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C

solubility

Insoluble (NTP, 1992)
SLIGHTLY SOL IN WATER; SOL IN ALC, CHLOROFORM, ETHER
SOL IN BENZENE, GLACIAL ACETIC ACID
INSOL IN HOT WATER

Synonyms

N-(2-Methylphenyl)acetamide; o-Acetotoluidide; 2’-Methylacetanilide; N-(o-Methylphenyl)acetamide; N-Acetyl-2-toluidine; N-Acetyl-o-toluidine; N-o-Tolylacetamide; NSC 3365; o-Acetamidotoluene;

Canonical SMILES

CC1=CC=CC=C1NC(=O)C

The exact mass of the compound o-Acetotoluidide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (ntp, 1992)slightly sol in water; sol in alc, chloroform, ethersol in benzene, glacial acetic acidinsol in hot water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3365. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Toluidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

o-Acetotoluidide (N-(2-methylphenyl)acetamide) is a critical acetylated aromatic amine utilized extensively as a stable, protected intermediate in the synthesis of dyes, agricultural chemicals, and pharmaceutical active ingredients (APIs). By masking the highly reactive primary amine of o-toluidine with an acetyl group, this compound offers enhanced chemical stability, drastically reduced toxicity, and directed regioselectivity during subsequent electrophilic aromatic substitution reactions. For industrial buyers, procuring o-acetotoluidide rather than its raw precursor streamlines manufacturing workflows by eliminating the need for in-house amine protection steps, while providing a solid, easily handled material with a distinct thermal profile (mp 110°C) for rigorous quality control [1].

Attempting to substitute o-acetotoluidide with its raw precursor, o-toluidine, introduces severe process vulnerabilities. Unprotected o-toluidine is a highly toxic, volatile liquid that is highly susceptible to oxidative degradation during nitration or halogenation, leading to complex reaction mixtures and unacceptable yield losses. Furthermore, substituting with positional isomers like p-acetotoluidide or m-acetotoluidide disrupts the required ortho-methyl stereochemistry essential for downstream applications, such as specific azo dyes and local anesthetic analogs. The distinct melting points of these isomers (110°C for ortho, 153°C for para, 65.5°C for meta) mean that any isomeric impurity will drastically alter the thermal and solubility profile of the bulk material, causing process failures during crystallization or formulation [1].

Regioselective Nitration Control and Yield Optimization

During the synthesis of nitro-aromatic intermediates, the acetyl group in o-acetotoluidide serves a dual purpose: it protects the amine from oxidative destruction and directs the incoming nitro group. Nitration of o-acetotoluidide proceeds cleanly to yield predominantly 4-nitro-o-acetotoluidide and 6-nitro-o-acetotoluidide. In stark contrast, attempting direct nitration on unprotected o-toluidine results in severe oxidative degradation and intractable mixtures of byproducts. This protection strategy ensures high recovery of the desired positional isomers for downstream dye and API synthesis[1].

Evidence DimensionNitration yield and regiocontrol
Target Compound DataClean conversion to 4-nitro and 6-nitro isomers with minimal oxidation
Comparator Or BaselineUnprotected o-toluidine (suffers severe oxidative degradation and poor target yields)
Quantified DifferenceTransitions the reaction from an intractable oxidative mixture to a high-yield regioselective process
ConditionsNitration using fuming nitric acid or nitric/sulfuric acid mixtures at controlled temperatures

Procuring the pre-acetylated intermediate is mandatory for manufacturers aiming to synthesize specific nitro-toluidine derivatives without massive yield losses to oxidation.

Thermal Processing and Isomeric Purity Verification

The thermal properties of acetotoluidide isomers are highly distinct, which is critical for bulk material verification. o-Acetotoluidide exhibits a sharp melting point at 110°C. This is quantitatively separated from its positional isomers: m-acetotoluidide melts at 65.5°C, and p-acetotoluidide melts at 153°C. This wide thermal separation allows procurement and QA teams to easily detect isomeric cross-contamination using standard melting point apparatus or Differential Scanning Calorimetry (DSC), ensuring the stereochemical integrity of the feedstock[1].

Evidence DimensionMelting Point
Target Compound Data110°C
Comparator Or Baseline153°C (p-Acetotoluidide) and 65.5°C (m-Acetotoluidide)
Quantified Difference43°C thermal separation from the para-isomer and 44.5°C separation from the meta-isomer
ConditionsStandard atmospheric pressure thermal melting point analysis

The distinct melting point provides a rapid, low-cost, and highly reliable QA metric for verifying positional isomer purity before committing the material to large-scale reactors.

Handling Safety and Physical State Advantages

The physical state of a chemical feedstock drastically impacts facility safety and handling protocols. o-Toluidine is a highly toxic, volatile liquid at room temperature (melting point -23°C, boiling point 200°C), requiring stringent vapor control and specialized pumping equipment. By converting the amine to an amide, o-acetotoluidide becomes a stable, colorless crystalline solid at room temperature. This phase change eliminates the severe inhalation risks associated with volatile liquid amines and simplifies weighing, transport, and storage in standard dry-chemical facilities.

Evidence DimensionPhysical state and volatility
Target Compound DataStable crystalline solid (mp 110°C)
Comparator Or BaselineUnprotected o-Toluidine (toxic, volatile liquid, mp -23°C)
Quantified Difference133°C increase in melting point, transitioning the material from a hazardous liquid to a manageable solid
ConditionsStandard room temperature and atmospheric pressure storage

Procuring the solid acetylated form drastically reduces industrial hygiene risks and infrastructure costs associated with handling toxic, volatile liquid amines.

Precursor for Nitro-o-Toluidine Dye Intermediates

Because o-acetotoluidide protects the amine group from oxidation during electrophilic aromatic substitution, it is the preferred starting material for synthesizing 4-nitro-o-toluidine and 6-nitro-o-toluidine. These nitrated derivatives, obtained after subsequent deacetylation, are critical building blocks for manufacturing high-value azo dyes and pigments [1].

Stable Building Block for Pharmaceutical Synthesis

In the synthesis of specific local anesthetics and related APIs, o-acetotoluidide serves as a stable, storable intermediate. Its solid form and protected amine group allow pharmaceutical manufacturers to hold bulk inventory without the degradation and vapor toxicity risks associated with storing raw liquid o-toluidine .

Analytical Standard for Isomer Resolution

Due to its sharp and distinct melting point (110°C) compared to its meta and para counterparts, o-acetotoluidide is utilized as a reliable analytical standard in chromatography and thermal analysis. It helps calibrate instruments and validate separation methods designed to resolve complex mixtures of substituted aromatic amides [2].

Physical Description

O-acetotoluidide appears as colorless crystals. Insoluble in water. (NTP, 1992)

Color/Form

CRYSTALS
COLORLESS

XLogP3

0.9

Boiling Point

565 °F at 760 mm Hg (NTP, 1992)
296.0 °C
296 °C

Density

1.168 (NTP, 1992)
1.168 @ 15 °C

LogP

0.85 (LogP)

Appearance

Powder

Melting Point

230 °F (NTP, 1992)
110.0 °C
110 °C

UNII

425I3L2A81

GHS Hazard Statements

Aggregated GHS information provided by 535 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (84.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (84.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

120-66-1

Associated Chemicals

3-Methylacetanilide;537-92-8
4-Methylacetanilide;103-89-9

Wikipedia

O-acetotoluide

Methods of Manufacturing

REACTION OF GLACIAL ACETIC ACID WITH O-TOLUIDINE

General Manufacturing Information

Acetamide, N-(2-methylphenyl)-: ACTIVE

Interactions

O-ACETOTOLUIDIDE WAS, AMONG ISOMERS, THAT PREVENTED DEATH OF RATS DUE TO TOXICITY OF 300 PPM OF N-2-FLUORENYLACETAMIDE.

Dates

Last modified: 08-15-2023

Chemical synthesis and properties of 7 alpha-hydroxyriboflavin

K Matsui, S Kasai
PMID: 9211330   DOI: 10.1016/s0076-6879(97)80126-7

Abstract




Purification and characterization of aryl acylamidase from Nocardia globerula

H Yoshioka, T Nagasawa, H Yamada
PMID: 2065673   DOI: 10.1111/j.1432-1033.1991.tb16086.x

Abstract

Aryl acylamidase was purified from an extract of N-acetyl-o-toluidine-induced cells of Nocardia globerula IFO 13510 in ten steps. The purified enzyme appeared to be homogeneous from analysis by polyacrylamide gel electrophoresis. The enzyme has a molecular mass of approximately 126 kDa and consists of two subunits which are identical in molecular mass. The purified enzyme catalyzed the hydrolysis of N-acetyl-o-toluidine to o-toluidine and acetic acid at a rate of 47.7 mumol.min-1.mg-1 at 35 degrees C. It also catalyzed the hydrolysis of various anilide derivatives and esters, as well as the transfer of an acetyl group to aniline as an acetyl acceptor. The purified enzyme was sensitive to thiol reagents such as HgCl2 and p-chloromercuribenzoate. The amino-terminal sequence (28 amino acid residues) of the enzyme was determined. Based on the substrate specificity of this enzyme, the pathway intermediates involved in the conversion of n-acetyl-o-toluidine to 4'-hydroxy-N-acetyl-o-toluidine are discussed.


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